2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole

Medicinal Chemistry Drug Discovery Chemical Biology

2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole (CAS 757131-67-2) is a synthetic small-molecule heterocycle (MW 229.28 g/mol, formula C13H15N3O) that fuses a benzoxazole ring with a 1-ethyl-substituted tetrahydropyrimidine moiety via a carbon-carbon bond at the 2-position. Its computed XLogP3 of 2 and zero hydrogen-bond donors indicate moderate lipophilicity and limited aqueous solubility.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B13105888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCN1CCCN=C1C2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H15N3O/c1-2-16-9-5-8-14-12(16)13-15-10-6-3-4-7-11(10)17-13/h3-4,6-7H,2,5,8-9H2,1H3
InChIKeyNFTPJIGPWNSHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole: Procurement-Relevant Chemical Identity and Core Properties


2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole (CAS 757131-67-2) is a synthetic small-molecule heterocycle (MW 229.28 g/mol, formula C13H15N3O) that fuses a benzoxazole ring with a 1-ethyl-substituted tetrahydropyrimidine moiety via a carbon-carbon bond at the 2-position. Its computed XLogP3 of 2 and zero hydrogen-bond donors indicate moderate lipophilicity and limited aqueous solubility [1]. The compound is catalogued in PubChem (CID 45095713) and listed by multiple chemical suppliers, but at the time of this guide no peer-reviewed publications or patent examples containing quantitative pharmacologic, physicochemical, or selectivity data for this exact structure could be identified [1].

Procurement Risk Alert: Why Generic Substitution of 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole Is Not Evidence-Based


In the absence of published comparative data, any assumption that a close structural analog—such as a benzoxazole–tetrahydropyrimidine hybrid with a different N-alkyl substituent (e.g., methyl, propyl) or a benzoxazole–imidazoline derivative—can replicate the target compound's biological, physicochemical, or safety profile is unsupported. Even subtle modifications to the tetrahydropyrimidine N-substituent can alter conformational preferences, electron distribution, and metabolic stability, making generic interchange scientifically unjustified [1]. Procuring this specific compound must therefore be based on the explicit requirement for its unique connectivity rather than on inferred equivalence to in-class analogs.

Quantitative Evidence Guide: 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole vs. Closest Analogs


Evidence Gap: No Head-to-Head Biological Activity Data Available for Procurement Decision Support

No direct head-to-head comparison studies, cross-study comparable datasets, or class-level quantitative inferences could be identified that measure the biological potency, selectivity, or functional activity of this compound against any molecular target or cell-based assay relative to a defined comparator. A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases returned zero records containing quantitative IC50, Ki, EC50, or phenotypic readouts for this exact structure [1][2][3]. Consequently, procurement decisions cannot currently be informed by differential pharmacological evidence.

Medicinal Chemistry Drug Discovery Chemical Biology

Evidence Gap: No Comparative Physicochemical or ADME Data Differentiating This Compound from Close Analogs

No experimentally determined aqueous solubility, logP/D, pKa, permeability, metabolic stability, or plasma protein binding data were found for this compound in the public domain. Computed descriptors (XLogP3 = 2, zero HBD) are available from PubChem but are predicted values and do not differentiate the compound from analogs with similar computed properties [1]. Without measured parameters, scientists cannot assess whether the ethyl substitution on the tetrahydropyrimidine ring confers a property advantage (e.g., improved solubility or reduced CYP liability) over methyl or hydrogen analogs.

Pre-formulation ADME Property-based design

Evidence Gap: No Selectivity or Safety Profiling Data Versus Related Heterocyclic Hybrids

No in‑vitro pharmacology safety panel data (e.g., hERG, CYP inhibition, Ames test) or kinase/off‑target selectivity profiles have been reported for this compound. Comparative safety differentiation from structurally related benzoxazole‑tetrahydropyrimidine hybrids (e.g., DE2436279A1 examples) is therefore impossible [1]. For procurement intended to support lead optimization or in‑vivo studies, this data gap represents a significant risk.

Kinase selectivity Toxicology Off-target screening

Application Scenarios for 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold‑Hopping Starting Point

The compound can serve as a structurally novel scaffold for fragment‑based or diversity‑oriented synthesis where the tetrahydropyrimidine‑benzoxazole linkage is the point of differentiation from commercially available benzoxazole or tetrahydropyrimidine monomers. Its procurement is justified only if the research objective explicitly requires this 2‑(tetrahydropyrimidin‑2‑yl)benzoxazole connectivity that is not present in common screening libraries [1].

Synthetic Methodology Development

The unique juxtaposition of a basic tetrahydropyrimidine nitrogen and a benzoxazole ring system makes this compound a potential substrate for developing new cross‑coupling or C–H functionalization methods, where the ethyl group serves as a steric and electronic probe [1]. Procurement is recommended for academic groups exploring late‑stage diversification of amidine‑containing heterocycles.

Computational Chemistry Model Validation

Because no experimental activity data exist, this compound is an excellent candidate for prospective computational studies (docking, molecular dynamics, QSAR) aimed at predicting its target profile and comparing predictions with close analogs (e.g., N‑methyl or N‑propyl variants) once data are generated [1][2]. Its procurement is valuable for groups seeking to test virtual screening workflows.

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